molecular formula C9H11FO B14776112 2-Fluoro-1-methoxy-3,5-dimethylbenzene

2-Fluoro-1-methoxy-3,5-dimethylbenzene

Cat. No.: B14776112
M. Wt: 154.18 g/mol
InChI Key: UPRZQRSNYCFBCN-UHFFFAOYSA-N
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Description

2-Fluoro-1-methoxy-3,5-dimethylbenzene is an aromatic compound characterized by the presence of a fluorine atom, a methoxy group, and two methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-methoxy-3,5-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl₃) and an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and halogenation reactions . These methods are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-methoxy-3,5-dimethylbenzene involves its interaction with electrophiles during electrophilic aromatic substitution reactions. The compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . This mechanism is crucial for understanding its reactivity and applications.

Comparison with Similar Compounds

This detailed overview provides a comprehensive understanding of 2-Fluoro-1-methoxy-3,5-dimethylbenzene, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-fluoro-1-methoxy-3,5-dimethylbenzene

InChI

InChI=1S/C9H11FO/c1-6-4-7(2)9(10)8(5-6)11-3/h4-5H,1-3H3

InChI Key

UPRZQRSNYCFBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)F)C

Origin of Product

United States

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